molecular formula C15H14N2O5 B10836583 9,10-dimethoxy-2-oxo-6,7-dihydropyrido[2,1-a]phthalazine-3-carboxylic acid

9,10-dimethoxy-2-oxo-6,7-dihydropyrido[2,1-a]phthalazine-3-carboxylic acid

Cat. No.: B10836583
M. Wt: 302.28 g/mol
InChI Key: BPBHVSAWZGGVPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dimethoxy-2-oxo-6,7-dihydropyrido[2,1-a]phthalazine-3-carboxylic acid involves several steps:

    Formation of the Pyrido[2,1-a]phthalazine Core: The core structure is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Methoxylation: The introduction of methoxy groups at the 9 and 10 positions is achieved through a methylation reaction using methanol and a suitable catalyst.

    Oxidation: The oxidation of the intermediate compound to form the 2-oxo group is carried out using an oxidizing agent such as potassium permanganate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under optimized conditions to maximize yield.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with hydroxyl groups replacing the oxo group.

    Substituted Derivatives: Compounds with various functional groups replacing the methoxy groups.

Scientific Research Applications

The compound has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its antiviral properties, particularly against hepatitis B virus.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by inhibiting the replication of the hepatitis B virus. It targets specific viral enzymes and proteins, disrupting the viral life cycle and preventing the virus from multiplying. The exact molecular pathways involved include the inhibition of viral DNA polymerase and interference with viral protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9,10-dimethoxy-2-oxo-6,7-dihydropyrido[2,1-a]phthalazine-3-carboxylic acid lies in its specific structural features that confer high potency and selectivity against the hepatitis B virus. Its methoxy and carboxylic acid groups play crucial roles in its antiviral activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

9,10-dimethoxy-2-oxo-6,7-dihydropyrido[2,1-a]phthalazine-3-carboxylic acid

InChI

InChI=1S/C15H14N2O5/c1-21-13-3-8-6-16-17-7-10(15(19)20)12(18)5-11(17)9(8)4-14(13)22-2/h3-5,7,16H,6H2,1-2H3,(H,19,20)

InChI Key

BPBHVSAWZGGVPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CNN3C2=CC(=O)C(=C3)C(=O)O)OC

Origin of Product

United States

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